

# Pharmacological Profile of Tanogitran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tanogitran** (formerly BIBT 986) is a potent, competitive, and reversible dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Developed by Boehringer Ingelheim, this small molecule anticoagulant has been investigated for its potential in preventing and treating thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of **Tanogitran**, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and pharmacodynamics, based on available preclinical and clinical data.

## **Mechanism of Action**

**Tanogitran** exerts its anticoagulant effect by directly and competitively inhibiting both Factor Xa and thrombin.[1] By targeting two central points in the coagulation cascade, **Tanogitran** effectively reduces thrombin generation and activity, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.

## **Inhibition of Coagulation Factors**

**Tanogitran** demonstrates high affinity for both Factor Xa and thrombin. The inhibitory constants (Ki) for these interactions have been determined as follows:



| Target                | Ki (nM) |
|-----------------------|---------|
| Factor Xa             | 26[2]   |
| Thrombin (Factor IIa) | 2.7[2]  |

The lower Ki value for thrombin indicates a higher binding affinity for this enzyme compared to Factor Xa.

# **Signaling Pathway**

The following diagram illustrates the points of intervention of **Tanogitran** in the coagulation cascade.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fda.gov [fda.gov]
- 2. Pharmacokinetics and pharmacodynamics of BIBT 986, a novel small molecule dual inhibitor of thrombin and factor Xa PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Tanogitran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682928#pharmacological-profile-of-tanogitran]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com